molecular formula C24H28ClN3O5 B10780316 2-(1-(4-Chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid

2-(1-(4-Chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid

Cat. No.: B10780316
M. Wt: 473.9 g/mol
InChI Key: DDDLCIAZEXUUFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid involves multiple steps. One of the key steps is the formation of the benzoxazole ring, which can be achieved through the cyclization of appropriate precursors. The piperidine moiety is introduced via a nucleophilic substitution reaction.

A convenient method for the synthesis involves the reaction of 1-(4-chloro-3,5-diethoxybenzyl)piperidin-4-amine with 2-(methylthio)benzo[d]oxazole-5-carboxylic acid under specific conditions . The reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the benzyl moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(1-(4-chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(4-chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety can enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(4-chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid is unique due to the presence of both chloro and diethoxy groups in the benzyl moiety, which can significantly influence its chemical reactivity and biological activity. The combination of benzoxazole and piperidine pharmacophores also enhances its potential therapeutic applications .

Properties

Molecular Formula

C24H28ClN3O5

Molecular Weight

473.9 g/mol

IUPAC Name

2-[[1-[(4-chloro-3,5-diethoxyphenyl)methyl]piperidin-4-yl]amino]-1,3-benzoxazole-5-carboxylic acid

InChI

InChI=1S/C24H28ClN3O5/c1-3-31-20-11-15(12-21(22(20)25)32-4-2)14-28-9-7-17(8-10-28)26-24-27-18-13-16(23(29)30)5-6-19(18)33-24/h5-6,11-13,17H,3-4,7-10,14H2,1-2H3,(H,26,27)(H,29,30)

InChI Key

DDDLCIAZEXUUFD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1Cl)OCC)CN2CCC(CC2)NC3=NC4=C(O3)C=CC(=C4)C(=O)O

Origin of Product

United States

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